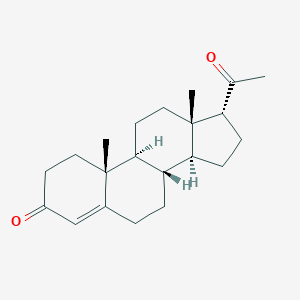

Isoprogesterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-HXIANDDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2000-66-0 | |

| Record name | Isoprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF9G358XQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Structural Analysis of Isoprogesterone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Progestogenic Activity

Isoprogesterone, also known as 17α-progesterone or (17α)-pregn-4-ene-3,20-dione, is a stereoisomer of the naturally occurring female sex hormone, progesterone.[1] While progesterone plays a crucial role in the menstrual cycle, pregnancy, and embryogenesis, the biological activity of its stereoisomers is a subject of significant interest in medicinal chemistry and drug development.[1] The seemingly subtle change in the stereochemistry at the C-17 position, from the natural β-orientation in progesterone to the α-orientation in this compound, can have profound effects on the molecule's three-dimensional structure and its interaction with the progesterone receptor (PR). Understanding the synthesis and detailed structural features of this compound is paramount for elucidating its pharmacological profile and exploring its potential as a therapeutic agent or a research tool.

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing a plausible synthetic pathway and the underlying chemical principles. Furthermore, it delves into the critical techniques employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. By presenting detailed methodologies and interpreting spectral data, this guide aims to equip researchers with the necessary knowledge to synthesize and characterize this important steroid.

Chemical Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached from readily available steroid precursors. A plausible and efficient route commences from 16-dehydropregnenolone acetate (16-DPA), a common intermediate in the industrial production of many steroidal drugs. The overall synthetic workflow is depicted below.

Caption: A proposed synthetic pathway for this compound starting from 16-dehydropregnenolone acetate.

Experimental Protocol: Synthesis of this compound

Step 1: Epoxidation of 16-Dehydropregnenolone Acetate

The synthesis begins with the stereoselective epoxidation of the C16-C17 double bond of 16-dehydropregnenolone acetate. The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), typically results in the formation of the α-epoxide due to steric hindrance from the C18 angular methyl group, which blocks the β-face of the steroid.

-

Procedure:

-

Dissolve 16-dehydropregnenolone acetate in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA in DCM to the reaction mixture.

-

Stir the reaction at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Wash the organic layer with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

-

Step 2: Grignard Reaction for Acetyl Group Introduction

The next crucial step involves the regioselective opening of the epoxide ring with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to introduce the acetyl side chain at the C-17 position. The nucleophilic attack of the Grignard reagent occurs at the less hindered C-17 position, leading to the formation of a 17α-acetyl-16β-hydroxy intermediate.

-

Procedure:

-

Prepare a solution of the crude epoxide in anhydrous tetrahydrofuran (THF).

-

Add this solution dropwise to a freshly prepared solution of methylmagnesium bromide in THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 3: Oppenauer Oxidation of the 3β-Hydroxyl Group

To convert the 3β-hydroxyl group to the 3-keto group and shift the double bond from C-5 to C-4, an Oppenauer oxidation is employed. This classic reaction uses an aluminum alkoxide catalyst in the presence of a ketone, such as acetone, as a hydride acceptor.

-

Procedure:

-

Dissolve the product from the previous step in a mixture of toluene and acetone.

-

Add aluminum isopropoxide to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into a cold solution of dilute sulfuric acid.

-

Extract the product with toluene.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Step 4: Hydrolysis of the Acetate Group (if necessary)

Depending on the specific reaction conditions and the stability of the acetate group in the preceding steps, a final hydrolysis step may be required to remove the acetate group at C-3 if it is still present.

-

Procedure:

-

Dissolve the crude product in a mixture of methanol and hydrochloric acid.

-

Stir the reaction at room temperature for a few hours.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purify the final product by column chromatography on silica gel or by recrystallization.

-

Structural Analysis of this compound

A comprehensive structural analysis is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic and analytical techniques are indispensable for this purpose.

Caption: A typical workflow for the structural analysis of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the steroid nucleus and the 17α-acetyl group. Key expected signals include:

-

A singlet for the C-18 methyl protons.

-

A singlet for the C-19 methyl protons.

-

A singlet for the methyl protons of the 17α-acetyl group.

-

A singlet or narrow multiplet for the vinylic proton at C-4.

-

A complex series of multiplets in the aliphatic region corresponding to the methylene and methine protons of the steroid backbone.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key expected resonances include:

-

Signals for the two carbonyl carbons (C-3 and C-20) at the downfield end of the spectrum.

-

Signals for the olefinic carbons at C-4 and C-5.

-

Distinct signals for the methyl carbons (C-18, C-19, and the acetyl methyl).

-

A series of signals in the aliphatic region for the remaining sp³-hybridized carbons of the steroid skeleton.

-

| Hypothetical NMR Data for this compound | ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| Assignment | δ (ppm) | δ (ppm) |

| C-3 | - | ~199.5 |

| C-4 | ~5.73 (s) | ~124.0 |

| C-5 | - | ~171.5 |

| C-18 | ~0.65 (s) | ~13.5 |

| C-19 | ~1.22 (s) | ~17.5 |

| C-20 | - | ~209.0 |

| C-21 | ~2.15 (s) | ~31.5 |

Note: The chemical shifts are approximate and based on known data for progesterone and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ketone functionalities.

-

Expected Absorptions:

-

C=O Stretching (α,β-unsaturated ketone): A strong absorption band around 1665 cm⁻¹ corresponding to the C-3 ketone.

-

C=O Stretching (saturated ketone): A strong absorption band around 1700 cm⁻¹ for the C-20 ketone of the acetyl group.

-

C=C Stretching: A medium intensity band around 1615 cm⁻¹ for the C=C double bond in the A ring.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the sp³ and sp² C-H bonds.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₂₁H₃₀O₂), the expected molecular weight is approximately 314.46 g/mol .

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak at m/z = 314.

-

Loss of Acetyl Group: A significant fragment resulting from the cleavage of the C17-C20 bond, leading to a loss of the acetyl group (CH₃CO, 43 Da), giving a fragment at m/z = 271.

-

Loss of the D-ring: Characteristic fragmentation of the steroid nucleus, including cleavage of the D-ring.

-

Other fragments arising from further cleavages of the steroid backbone.

-

A GC-MS spectrum of this compound is available on PubChem, which can be used as a reference.[1]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, confirming its connectivity, stereochemistry, and conformation in the solid state.

-

Procedure:

-

Grow suitable single crystals of this compound from an appropriate solvent system.

-

Mount a crystal on a goniometer and expose it to a beam of X-rays.

-

Collect the diffraction data as the crystal is rotated.

-

Process the data to determine the unit cell dimensions and space group.

-

Solve the crystal structure to determine the atomic positions.

-

Refine the structure to obtain precise bond lengths, bond angles, and torsion angles.

-

The crystal structure of this compound would definitively confirm the α-configuration of the acetyl group at the C-17 position and provide insights into the overall conformation of the steroid nucleus.

Biological Activity: A Comparative Perspective

The biological activity of progestogens is primarily mediated through their binding to and activation of the progesterone receptor (PR). The stereochemistry of the C-17 side chain is known to be a critical determinant of receptor binding and subsequent biological response.

Studies on related progestins have shown that modifications at the 17α-position can significantly alter the binding affinity for the PR. For instance, 17α-hydroxyprogesterone caproate has a lower binding affinity for the progesterone receptor compared to progesterone itself. Based on these structure-activity relationships, it is anticipated that this compound will exhibit a different, likely lower, binding affinity for the PR compared to the natural hormone progesterone. This altered affinity would translate to a modified progestational activity, which could range from weaker agonism to partial agonism or even antagonism. Further in vitro and in vivo studies are required to fully characterize the pharmacological profile of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural analysis of this compound. A plausible synthetic route starting from the readily available intermediate 16-dehydropregnenolone acetate has been outlined, with detailed experimental considerations for each step. The critical analytical techniques for the comprehensive structural elucidation of this compound, namely NMR, FT-IR, and mass spectrometry, have been discussed, with an emphasis on the expected spectral features. While a definitive X-ray crystal structure is not publicly available, the methodology for its determination has been described. A comparative perspective on the potential biological activity of this compound suggests that its altered stereochemistry at the C-17 position likely modulates its interaction with the progesterone receptor. This guide serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry, steroid chemistry, and drug development, providing a solid foundation for the synthesis, characterization, and further investigation of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

In Vitro Effects of Progestogens on Endometrial Cells: A Technical Guide Focused on Dydrogesterone

Introduction: Navigating the Landscape of Progestogenic Compounds in Endometrial Research

For researchers, scientists, and drug development professionals vested in women's health, a deep understanding of how progestogenic compounds modulate endometrial cell behavior is paramount. The endometrium, a remarkably dynamic tissue, undergoes cyclical changes orchestrated by steroid hormones, primarily estrogen and progesterone, to create a receptive environment for embryo implantation.[1] Progesterone, acting through its nuclear receptors, progesterone receptor A (PR-A) and progesterone receptor B (PR-B), is the key driver of the secretory transformation of the endometrium, inhibiting estrogen-driven proliferation and inducing a state of receptivity.[2][3]

While the in vitro effects of progesterone are extensively documented, the specific actions of its various isomers and synthetic analogues warrant detailed investigation. This technical guide initially aimed to explore the in vitro effects of "isoprogesterone" on endometrial cells. However, a comprehensive literature search revealed a scarcity of specific data on this particular compound. It is plausible that "this compound" is a less common stereoisomer or that the intended subject was a different progesterone analogue.

Therefore, to provide a scientifically robust and data-rich resource, this guide will pivot to focus on dydrogesterone , a well-characterized retroprogesterone with a molecular structure closely related to natural progesterone.[4][5] Dydrogesterone is a selective progesterone receptor agonist with excellent oral bioavailability and is used clinically to treat a range of conditions associated with progesterone deficiency.[5][6] By examining the in vitro effects of dydrogesterone on endometrial cells, we can gain valuable insights into its mechanism of action and its potential applications in therapeutic development. This guide will also draw parallels with the well-established effects of progesterone to provide a comprehensive comparative context.

Molecular Mechanisms of Dydrogesterone Action in Endometrial Cells

Dydrogesterone exerts its effects on endometrial cells primarily by binding to and activating progesterone receptors (PRs).[5] Like endogenous progesterone, dydrogesterone acts as a selective progesterone receptor agonist.[7] The two main isoforms of the progesterone receptor, PR-A and PR-B, are encoded by the same gene but have distinct transcriptional activities and play different roles in mediating the effects of progestogens.[8][9]

The binding of dydrogesterone to PRs initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[9] Inside the nucleus, the dydrogesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This genomic pathway is the primary mechanism through which dydrogesterone regulates endometrial cell function.

In addition to the classical genomic pathway, progestogens can also elicit rapid, non-genomic effects by activating cytoplasmic signaling cascades.[11] These rapid actions are often initiated through membrane-associated progesterone receptors and can influence various cellular processes. While the specific non-genomic signaling pathways activated by dydrogesterone in endometrial cells are an area of ongoing research, it is known that progestins can rapidly activate pathways such as the Src/Erk1/2 and PI3K/Akt pathways in both breast cancer and endometrial stromal cells.[11]

Signaling Pathways Modulated by Progestogens in Endometrial Cells

The downstream effects of dydrogesterone and other progestogens are mediated by a complex network of signaling pathways that regulate cell proliferation, differentiation, and survival. Key pathways implicated in progestogenic action on endometrial cells include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Progesterone has been shown to modulate this pathway in endometrial cells.[12]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation and differentiation. Progestins can activate the ERK1/2 pathway, which can have cell-type-specific effects.[1]

-

Wnt/β-catenin Pathway: The Wnt signaling pathway plays a critical role in endometrial development and receptivity. Progesterone is known to regulate components of this pathway.[12]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and immune responses. Progesterone can inhibit the JAK/STAT pathway in endometrial cancer cells.[13]

-

Indian Hedgehog (IHH) Signaling: IHH is a key mediator of progesterone action in the uterus and is essential for embryo implantation.[10][14]

The interplay between these signaling pathways ultimately determines the cellular response to dydrogesterone.

Diagram of Progestogen Signaling in Endometrial Cells

Caption: Simplified signaling pathway of dydrogesterone in endometrial cells.

Cellular Effects of Dydrogesterone on Endometrial Cells

The primary in vitro effects of dydrogesterone on endometrial cells mirror those of progesterone, focusing on the inhibition of proliferation and the induction of a secretory, differentiated phenotype known as decidualization.

Inhibition of Proliferation

In a normal menstrual cycle, estrogen stimulates the proliferation of endometrial cells during the follicular phase.[3] Progesterone, and by extension dydrogesterone, counteracts this effect in the luteal phase.[15][16] In vitro studies have consistently shown that progestins inhibit the growth of endometrial cells.[2] This anti-proliferative effect is crucial for preparing the endometrium for implantation and for preventing endometrial hyperplasia.[3][4]

Induction of Decidualization

Decidualization is the process by which endometrial stromal cells differentiate into specialized secretory decidual cells, a transformation that is essential for embryo implantation and the establishment of pregnancy.[6][14] Progesterone is the primary hormonal stimulus for decidualization. Dydrogesterone has been shown to effectively induce decidualization of endometrial stromal cells in vitro.[5] This process is characterized by morphological changes in the cells and the secretion of specific protein markers, such as prolactin and insulin-like growth factor-binding protein 1 (IGFBP-1).[17]

Modulation of Apoptosis and Inflammation

Progestins can also induce apoptosis (programmed cell death) in endometrial cells, which is important for the cyclical shedding of the endometrium during menstruation and for the removal of potentially abnormal cells.[18] Furthermore, dydrogesterone has been shown to have anti-inflammatory properties within the endometrium.[5]

Quantitative Data Summary

| Cellular Effect | Progesterone | Dydrogesterone | Key In Vitro Observations | References |

| Proliferation | Inhibits | Inhibits | Decreased cell number and proliferation markers (e.g., Ki-67) in endometrial cell cultures. | [2][15] |

| Decidualization | Induces | Induces | Morphological changes in stromal cells; increased expression of decidual markers (e.g., IGFBP-1, prolactin). | [5][6][17][19] |

| Apoptosis | Induces | Induces | Increased markers of apoptosis (e.g., caspase activity) in endometrial cells. | [18] |

| Inflammation | Modulates | Modulates | Reduced expression of pro-inflammatory cytokines in endometrial cells. | [5] |

Experimental Protocols for Investigating Dydrogesterone's In Vitro Effects

To rigorously assess the in vitro effects of dydrogesterone on endometrial cells, a series of well-established assays can be employed. The following protocols provide a framework for such investigations.

Experimental Workflow

Caption: General experimental workflow for studying dydrogesterone's effects.

Endometrial Cell Culture

-

Cell Source:

-

Primary Human Endometrial Stromal Cells (HESCs): Isolated from endometrial biopsies. These provide a physiologically relevant model but can have donor-to-donor variability.

-

Immortalized Endometrial Cell Lines: Such as the Ishikawa cell line (epithelial) or T-HESC (stromal). These offer reproducibility but may have altered characteristics compared to primary cells.[8][20]

-

-

Culture Conditions:

-

Culture medium: Typically DMEM/F-12 supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

-

For decidualization studies, it is common to use a medium containing medroxyprogesterone acetate (MPA) or a combination of estradiol and progesterone/dydrogesterone.[19]

-

Dydrogesterone Treatment

-

Stock Solution: Prepare a concentrated stock solution of dydrogesterone in a suitable solvent (e.g., DMSO).

-

Treatment Concentrations: A dose-response study should be performed to determine the optimal concentration of dydrogesterone. Concentrations can range from nanomolar to micromolar levels, based on previous studies with progestins.[19]

-

Time Course: A time-course experiment is necessary to evaluate the temporal effects of dydrogesterone. Time points can range from a few hours for signaling studies to several days for decidualization assays.[19][20]

Proliferation Assay (MTT Assay)

-

Seed endometrial cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of dydrogesterone for the desired time period.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Decidualization Assay

-

Culture HESCs to confluence in a suitable culture dish.

-

Induce decidualization by treating the cells with dydrogesterone (often in combination with estradiol and/or a cAMP analog) for 7-14 days.[19]

-

Morphological Assessment: Observe the cells under a microscope for characteristic changes, such as a more rounded, epithelioid shape.

-

Marker Analysis (qPCR or ELISA):

-

Harvest the cells or culture supernatant at different time points.

-

Analyze the expression of decidualization markers such as IGFBP1 and prolactin at the mRNA level using quantitative real-time PCR (qPCR) or at the protein level using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis (qPCR)

-

Treat endometrial cells with dydrogesterone for the desired time.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for target genes of interest (e.g., cell cycle regulators, apoptosis-related genes, signaling pathway components).

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) to determine the relative changes in gene expression.

Conclusion and Future Directions

Dydrogesterone demonstrates significant progestogenic activity in vitro, effectively mimicking the key actions of endogenous progesterone on endometrial cells. Its ability to inhibit proliferation and induce decidualization underscores its therapeutic potential for conditions characterized by progesterone deficiency or resistance. The experimental protocols outlined in this guide provide a robust framework for further elucidating the specific molecular mechanisms and cellular effects of dydrogesterone and other progestogenic compounds.

Future research should focus on:

-

Comparative studies: Directly comparing the in vitro potency and efficacy of dydrogesterone with other synthetic progestins to better understand their relative benefits.

-

Co-culture models: Utilizing co-culture systems of endometrial epithelial and stromal cells to investigate the paracrine interactions that mediate progestogenic effects.[2]

-

3D organoid models: Employing endometrial organoids to study the effects of dydrogesterone in a more physiologically relevant three-dimensional context.[21]

-

"Omics" approaches: Using transcriptomics and proteomics to obtain a global view of the changes in gene and protein expression induced by dydrogesterone in endometrial cells.

By continuing to explore the intricate interplay between progestogens and the endometrium at the cellular and molecular level, we can pave the way for the development of more targeted and effective therapies for a range of gynecological disorders.

References

- Schindler, A. E. (2009). Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium.

- Saeed, M., et al. (2005). Progesterone-induced inhibition of growth and differential regulation of gene expression in PRA- and/or PRB-expressing endometrial cancer cell lines.

- Griesinger, G., et al. (2020). Dydrogesterone: pharmacological profile and mechanism of action as luteal phase support in assisted reproductive technology. Reproductive BioMedicine Online, 41(2), 249-259.

- Boonyaratanakornkit, V., et al. (2007). Progesterone signaling in breast and endometrium. Steroids, 72(2), 122-132.

- Laganà, A. S., et al. (2024). Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview. Cells, 13(14), 1236.

- Young, S. L. (2013). Progesterone and estrogen signaling in the endometrium: what goes wrong in endometriosis? Current Opinion in Obstetrics and Gynecology, 25(2), 134-140.

- Ganesh, A., & Chakravorty, N. (2023). The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review. Cureus, 15(11), e49613.

- Holinka, C. F., & Gurpide, E. (1992). Growth-promoting effects of progesterone in a human endometrial cancer cell line (Ishikawa-Var I). The Journal of Steroid Biochemistry and Molecular Biology, 43(7), 635-640.

- Nguyen, H., et al. (2012). Gene expression in endometrial cancer cells (Ishikawa) after short time high dose exposure to progesterone. Gynecological Endocrinology, 28(10), 827-832.

- Large, M. J., & DeMayo, F. J. (2012). Progesterone-Regulated Endometrial Factors Controlling Implantation. Seminars in Reproductive Medicine, 30(1), 39-48.

- Janzen, D. M., et al. (2013). Global Expression Analysis of Endometrial Cancer Cells in Response to Progesterone Identifies New Therapeutic Targets. International Journal of Gynecological Cancer, 23(8), 1369-1376.

- Al-Sabbagh, M., et al. (2021). Evaluating the influence of progesterone concentration and time of exposure on in vitro endometrial decidualisation. Molecular and Cellular Endocrinology, 528, 111242.

- Monsivais, D., et al. (2022). Progesterone Signaling in Endometrial Epithelial Organoids. International Journal of Molecular Sciences, 23(11), 6061.

- McKinnon, B., et al. (2018). Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? International Journal of Molecular Sciences, 19(11), 3478.

- Lee, K., et al. (2015). The progesterone receptor regulates implantation, decidualization, and glandular development via a complex paracrine signaling network. Frontiers in Bioscience (Landmark Edition), 20, 947-961.

- Bell, S. C., et al. (1994). Decidualization of human endometrial stromal cells in vitro: effects of progestin and relaxin on the ultrastructure and production of decidual secretory proteins. Human Reproduction, 9(2), 259-266.

- Klemmt, P. A., et al. (2006). Progesterone regulation of implantation-related genes: new insights into the role of oestrogen. Reproductive BioMedicine Online, 13(3), 384-394.

- Ishihara, H., et al. (1988). Effects of Progesterone on Human Endometrial Carcinoma Cells In Vivo and In Vitro. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 15(4 Pt 2-1), 1163-1169.

- Kim, J. J., et al. (2013). Progesterone Action in Endometrial Cancer, Endometriosis, Uterine Fibroids, and Breast Cancer. Endocrine Reviews, 34(1), 130-162.

- Moyer, D. L., & Felix, J. C. (1998).

- Sexton, D. J., et al. (2004). Functional effects of 17alpha-hydroxyprogesterone caproate (17P) on human myometrial contractility in vitro. Reproductive Biology and Endocrinology, 2, 80.

- Poulin, R., et al. (1993). The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor. European Journal of Cancer, 29A(12), 1771-1775.

- Tanaka, K., et al. (2023). In-Vitro Decidualization With Different Progesterone Concentration: Development of a Hormone-Responsive 3D Endometrial Tissue Using Rat Endometrial Tissues. Cureus, 15(11), e49613.

- Tanaka, K., et al. (2023). In-Vitro Decidualization With Different Progesterone Concentration: Development of a Hormone-Responsive 3D Endometrial Tissue Using Rat Endometrial Tissues.

- Dressing, G. E., et al. (2012). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. The Journal of Steroid Biochemistry and Molecular Biology, 132(1-2), 129-139.

- Carp, H. (2019). Dydrogesterone update: insights on its therapeutic applications. Gynecological Endocrinology, 35(12), 1025-1031.

- Li, A., et al. (2010). Effect of 17- hydroxyprogesterone caproate on the production of tumor necrosis factor- and the expression of cyclooxygenase-2 in lipopolysaccharide-treated gravid human myometrial explants.

- Yang, S., et al. (2012). Role of Progesterone in Endometrial Cancer. Frontiers in Bioscience (Elite Edition), 4, 131-144.

- Zhang, Y., et al. (2021). Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis. Gynecological Endocrinology, 37(3), 218-225.

- Vercellini, P., et al. (2020). Effects of progestin treatment in vitro on normal endometrial cells compared to endometriotic cells cultured in parallel and under the same conditions.

- Sexton, D. J., et al. (2004). Functional effects of 17alpha-hydroxyprogesterone caproate (17P) on human myometrial contractility in vitro. Reproductive Biology and Endocrinology.

- Sexton, D. J., et al. (2004). Functional effects of 17alpha-hydroxyprogesterone caproate (17P) on human myometrial contractility in vitro. TUScholar.

- Classen-Linke, I., et al. (2000). Regulation of estrogen receptor α and progesterone receptor (isoform A and B) expression in cultured human endometrial cells. Molecular Human Reproduction, 6(5), 446-452.

- Patel, B. G., et al. (2017). Progesterone Resistance in Endometriosis: Current Evidence and Putative Mechanisms. Fertility and Sterility, 108(3), 426-437.

- Stanczyk, F. Z. (2009). Micronized progesterone and its impact on the endometrium and breast vs. progestogens. Climacteric, 12 Suppl 1, 17-27.

- Wang, Y., et al. (2024). Progesterone inhibits endometrial cancer growth by inhibiting glutamine metabolism through ASCT2. Bioscience Reports, 44(3), BSR20232035.

-

Wikipedia. (n.d.). Progesterone receptor. In Wikipedia. Retrieved January 13, 2026, from [Link]

- Giwercman, A., et al. (1993). Competitive binding experiments to the progesterone (PROG) receptors in sheep uterus cytosol.

- Paulson, R. J. (2021, November 11). Hormonal Induction of Endometrial Receptivity for Fresh or Frozen Embryo Transfer Part I [Video]. VJGynecology.

- Chen, Y., et al. (2022). Reproductive endocrine characteristics and in vitro fertilization treatment of female patients with partial 17α-hydroxylase deficiency: Two pedigree investigations and a literature review. Frontiers in Endocrinology, 13, 966034.

- Madauss, K. P., et al. (2004).

Sources

- 1. Progesterone and Estrogen Signaling in the Endometrium: What Goes Wrong in Endometriosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progesterone Action in Endometrial Cancer, Endometriosis, Uterine Fibroids, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progestational effects of dydrogesterone in vitro, in vivo and on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Dydrogesterone in the Management of Luteal Phase Defect: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dydrogesterone in the treatment of endometriosis: evidence mapping and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RePub, Erasmus University Repository: Progesterone-induced inhibition of growth and differential regulation of gene expression in PRA- and/or PRB-expressing endometrial cancer cell lines [repub.eur.nl]

- 9. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 10. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progesterone signaling in breast and endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Global Expression Analysis of Endometrial Cancer Cells in Response to Progesterone Identifies New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The progesterone receptor regulates implantation, decidualization, and glandular development via a complex paracrine signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effects of progesterone and progestins on endometrial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Micronized progesterone and its impact on the endometrium and breast vs. progestogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Decidualization of human endometrial stromal cells in vitro: effects of progestin and relaxin on the ultrastructure and production of decidual secretory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Progesterone Resistance in Endometriosis: Current Evidence and Putative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluating the influence of progesterone concentration and time of exposure on in vitro endometrial decidualisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gene expression in endometrial cancer cells (Ishikawa) after short time high dose exposure to progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Progesterone Signaling in Endometrial Epithelial Organoids - PMC [pmc.ncbi.nlm.nih.gov]

A Note on Nomenclature: Isoprogesterone vs. Retroprogesterone

An In-Depth Technical Guide to the Discovery and History of Isoprogesterone and the Dawn of Retrosteroids

The term "this compound" is sometimes used to refer to 17α-hydroxyprogesterone (17-OHP), an endogenous steroid hormone that is a precursor in the biosynthesis of other steroids, including androgens and corticosteroids.[1][2] While 17-OHP does possess weak progestational activity, its primary significance in clinical medicine is as a diagnostic marker for conditions such as congenital adrenal hyperplasia.[1][3]

However, the more profound and impactful story in the historical development of synthetic progestins with unique isomeric structures lies with the advent of retroprogesterone and its derivatives. This guide will, therefore, focus on the discovery, history, and technical aspects of this pivotal class of compounds, which revolutionized progestogen therapy. We will begin by elucidating the key distinctions between progesterone and its isomers, leading into the fascinating narrative of retroprogesterone and its clinically significant analog, dydrogesterone.

The Quest for an Ideal Progestin: Limitations of Natural Progesterone

Progesterone, a naturally occurring steroid hormone, is essential for regulating the menstrual cycle and maintaining a healthy pregnancy.[4] However, its therapeutic use has historically been hampered by poor oral bioavailability due to extensive first-pass metabolism in the liver. This necessitated administration via injections, which were often painful and inconvenient for patients. These limitations spurred a quest among pharmaceutical chemists in the mid-20th century to synthesize a progestin that was not only orally active but also highly selective for the progesterone receptor (PR), thereby minimizing off-target side effects.[5]

The Emergence of Retroprogesterone: A Structural Paradigm Shift

In the late 1950s, researchers at Philips-Duphar synthesized a novel stereoisomer of progesterone named retroprogesterone (also known as 9β,10α-progesterone).[6] This compound, while never marketed itself, represented a significant breakthrough in steroid chemistry.[6][7]

The key innovation of retroprogesterone lies in its unique three-dimensional structure. In natural progesterone, the hydrogen atom at the 9th carbon is in the β-position (above the plane of the molecule), and the methyl group at the 10th carbon is in the α-position (below the plane). In retroprogesterone, these positions are reversed, resulting in a "bent" molecular configuration where the A and B rings of the steroid nucleus are oriented at a 60° angle to the C and D rings.[7] This structural alteration proved to be ideal for interaction with the progesterone receptor, leading to a high binding affinity and increased selectivity compared to natural progesterone.[5][7]

Dydrogesterone: The Clinically Successful Retroprogesterone Derivative

Building on the discovery of retroprogesterone, scientists at Philips-Duphar synthesized dydrogesterone (6-dehydro-retroprogesterone) in 1959. This derivative, which was introduced to the market in 1961, retained the favorable properties of its parent compound while exhibiting enhanced oral bioavailability.[6][8] Dydrogesterone is a highly selective progestin that binds almost exclusively to the progesterone receptor, with minimal affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid receptors.[9][10] This high selectivity translates to a favorable side effect profile, making it a valuable therapeutic option for a wide range of gynecological conditions.

Synthesis of Dydrogesterone

The synthesis of dydrogesterone typically starts from progesterone. A common synthetic route involves the following key steps:

-

Bromination: Progesterone is brominated at the 6-position using a reagent such as N-bromosuccinimide.[8]

-

Dehydrobromination: The resulting 6-bromoprogesterone undergoes dehydrobromination using a base to introduce a double bond at the 6-position, yielding dydrogesterone.[8]

More recent advancements in the synthesis of dydrogesterone intermediates have focused on process optimization to improve yield, reduce reaction times, and enhance the environmental friendliness of the production process.[11][12]

Mechanism of Action and Pharmacological Profile

Dydrogesterone exerts its progestogenic effects by binding to and activating the progesterone receptor, mimicking the actions of natural progesterone.[8] The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are encoded by the same gene.[13][14] Upon binding to progesterone or a progestin like dydrogesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences called progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[14][15]

The unique stereochemistry of dydrogesterone contributes to its high selectivity for the progesterone receptor. This selectivity minimizes the androgenic, estrogenic, and glucocorticoid side effects that are often associated with other synthetic progestins.[9]

Comparative Analysis: Progesterone, 17α-Hydroxyprogesterone, and Dydrogesterone

| Feature | Progesterone | 17α-Hydroxyprogesterone (this compound) | Dydrogesterone (Retroprogesterone derivative) |

| Origin | Endogenous steroid hormone[4] | Endogenous steroid hormone and biosynthetic intermediate[1] | Synthetic steroid (retroprogesterone)[6] |

| Progestational Activity | Potent | Weak[1] | Potent and highly selective[9][10] |

| Oral Bioavailability | Poor | Not used orally for progestational effects | High[10] |

| Primary Clinical Use | Hormone replacement therapy, support of pregnancy[4] | Diagnostic marker for congenital adrenal hyperplasia[3] | Treatment of various gynecological disorders[6][10] |

| Receptor Selectivity | Binds to other steroid receptors | Weakly binds to PR, also an antagonist of the mineralocorticoid receptor and a partial agonist of the glucocorticoid receptor[1] | Highly selective for the progesterone receptor[9] |

Experimental Protocols

General Protocol for Progesterone Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of a test compound (e.g., dydrogesterone) to the progesterone receptor.

-

Preparation of Receptor Source:

-

Use cells or tissues known to express the progesterone receptor (e.g., T47D breast cancer cells).

-

Prepare a cytosolic fraction containing the progesterone receptors by homogenization and centrifugation.

-

-

Competitive Binding Assay:

-

Incubate the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]-promegestone) and varying concentrations of the unlabeled test compound.

-

Allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.

-

Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling Pathway

Caption: Progesterone receptor signaling pathway.

Experimental Workflow for Synthesis and Characterization

Caption: General experimental workflow for synthesis and characterization.

Conclusion

The journey from the initial limitations of natural progesterone to the development of highly selective and orally active retroprogesterone derivatives like dydrogesterone marks a significant chapter in the history of steroid pharmacology. The pioneering work on retroprogesterone not only provided a valuable therapeutic agent but also deepened our understanding of the structure-activity relationships of steroid hormones and their receptors. This in-depth technical guide has aimed to provide a comprehensive overview of this fascinating area of research, from the foundational discoveries to the experimental methodologies that continue to drive innovation in the field.

References

- Retroprogesterone - Grokipedia. (2026-01-08).

-

Rižner, T. L., Brožič, P., Doucette, C., Turek-Etienne, T., Müller-Vieira, U., Sonneveld, E., ... & Lanišnik Rižner, T. (2011). Selectivity and potency of the retroprogesterone dydrogesterone in vitro. The Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 253-259. Available from: [Link]

-

Kuhl, H. (2005). Pharmacology of progestogens. Journal für Menopause, 12(1), 12-21. Available from: [Link]

-

Mellon. (2024-03-06). How To Synthesize Dydrogesterone? Available from: [Link]

-

GPnotebook. (2025-08-07). Dydrogesterone. Available from: [Link]

-

Wikipedia. (n.d.). 17α-Hydroxyprogesterone. Available from: [Link]

-

Wikipedia. (n.d.). Retroprogesterone. Available from: [Link]

-

Black, B. E., Coutifaris, C., & Strauss, J. F. (2007). Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins. American journal of obstetrics and gynecology, 197(6), 599-e1. Available from: [Link]

- Google Patents. (n.d.). WO2018134278A1 - Process for the preparation of 9 beta,10 alpha-progesterone (retroprogesterone).

-

Royal Society of Chemistry. (n.d.). Process optimizations for the synthesis of an intermediate of dydrogesterone. Available from: [Link]

-

Li, W., et al. (2025-03-10). Process optimizations for the synthesis of an intermediate of dydrogesterone. RSC Advances. Available from: [Link]

-

Romero, R., & Stanczyk, F. Z. (2013). Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice. American journal of obstetrics and gynecology, 208(6), 421-426. Available from: [Link]

-

Medical Xpress. (n.d.). Hormones: News and Research on 17-alpha-Hydroxyprogesterone. Available from: [Link]

-

Schindler, A. E. (2001). Progesterone and the progesterone receptor. Gynakologisch-geburtshilfliche Rundschau, 41(2), 73-78. Available from: [Link]

-

Wikipedia. (n.d.). Progesterone receptor. Available from: [Link]

-

Krubiner, A. M., Saucy, G., & Oliveto, E. P. (1968). The total synthesis of retroprogesterones. The Journal of Organic Chemistry, 33(9), 3548-3551. Available from: [Link]

-

YouTube. (2024-11-24). Mechanism of Action and Pharmacological Properties of Progestins. Available from: [Link]

-

Jacobsen, B. M., & Horwitz, K. B. (2012). Progesterone receptors, their isoforms and progesterone regulated transcription. Molecular and cellular endocrinology, 357(1-2), 18-29. Available from: [Link]

-

Milgrom, E. (1990). The progesterone receptor. Biological effects of progestins and antiprogestins. Journal of steroid biochemistry, 36(1-2), 1-3. Available from: [Link]

-

Njar, V. C., & Brodie, A. M. (1999). A synthesis of progesterone from dehydroepiandrosterone. The Journal of Organic Chemistry, 64(14), 5094-5096. Available from: [Link]

-

Minárik, M., & Tóth, F. (2022). Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. International Journal of Molecular Sciences, 23(15), 8527. Available from: [Link]

-

Rupa Health. (n.d.). 17-Hydroxyprogesterone. Available from: [Link]

-

Wikipedia. (n.d.). Androgen backdoor pathway. Available from: [Link]

- Google Patents. (n.d.). CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone.

- Google Patents. (n.d.). CN105801651A - Method for synthesizing 17alpha-hydroxyprogesterone.

-

Medscape. (2025-11-10). 17-Hydroxyprogesterone, Serum: Reference Range, Collection and Panels, Background. Available from: [Link]

-

Al-Gadi, I., & Al-Agha, A. (2015). High 17-hydroxyprogesterone level in newborn screening test for congenital adrenal hyperplasia. BMJ case reports, 2015, bcr2015210985. Available from: [Link]

-

Lippe, B. M., LaFranchi, S. H., Lavin, N., Parlow, A., Coyotupa, J., & Kaplan, S. A. (1974). Serum 17-alpha-hydroxyprogesterone, progesterone, estradiol, and testosterone in the diagnosis and management of congenital adrenal hyperplasia. The Journal of pediatrics, 85(6), 782-787. Available from: [Link]

Sources

- 1. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 2. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]

- 3. High 17-hydroxyprogesterone level in newborn screening test for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Retroprogesterone - Wikipedia [en.wikipedia.org]

- 8. How To Synthesize Dydrogesterone? - Knowledge [mellonpharm.com]

- 9. Selectivity and potency of the retroprogesterone dydrogesterone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gpnotebook.com [gpnotebook.com]

- 11. Process optimizations for the synthesis of an intermediate of dydrogesterone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progesterone and the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 15. Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of Isoprogesterone with Progesterone Receptors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the interaction between isoprogesterone and the progesterone receptors (PRs). Designed for professionals in research and drug development, this document delves into the molecular intricacies of this interaction, outlines robust experimental protocols for its study, and contextualizes its significance within the broader landscape of steroid hormone signaling.

Introduction: The Progesterone Receptor - A Key Regulator of Female Reproductive Health

The progesterone receptor (PR) is a pivotal protein within the nuclear receptor superfamily, acting as a ligand-activated transcription factor.[1][2] It plays a crucial role in mediating the physiological effects of progesterone, a primary female sex hormone. These effects are wide-ranging, encompassing the regulation of the menstrual cycle, the establishment and maintenance of pregnancy, and the development of mammary glands.[3]

Progesterone receptors exist in several isoforms, with the most well-characterized being PR-A and PR-B.[1][4] These isoforms are transcribed from a single gene but utilize different promoters, resulting in distinct protein products.[1] PR-B is the full-length receptor, while PR-A is a truncated form lacking the N-terminal 164 amino acids.[1][4] This structural difference confers distinct functional properties, with PR-B generally acting as a stronger transcriptional activator of progesterone-responsive genes, while PR-A can function as a transcriptional inhibitor of PR-B and other steroid hormone receptors.[5]

The classical mechanism of PR action involves progesterone binding to the receptor in the cytoplasm, leading to a conformational change, dissociation from chaperone proteins, dimerization, and translocation to the nucleus.[1][2][6] The activated receptor dimer then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] Beyond this genomic pathway, progesterone can also elicit rapid, non-genomic effects through membrane-associated PRs, activating various intracellular signaling cascades.[1]

This compound: A Structural Isomer of Progesterone

This compound, also known as 17α-progesterone or (17α)-Pregn-4-ene-3,20-dione, is a stereoisomer of the naturally occurring progesterone (17β-progesterone).[7][8][9][10] The key structural difference lies in the orientation of the acetyl group at the 17th position of the steroid nucleus. In progesterone, this group is in the beta (β) configuration, projecting above the plane of the steroid backbone. In this compound, it is in the alpha (α) configuration, projecting below the plane.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Progesterone | (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | 57-83-0 | C21H30O2 | 314.46 g/mol |

| This compound | (8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | 2000-66-0 | C21H30O2 | 314.46 g/mol |

This seemingly subtle change in stereochemistry can have profound implications for the molecule's ability to bind to and activate the progesterone receptor. The precise fit of a ligand into the ligand-binding pocket of its receptor is critical for initiating a biological response.

This compound's Interaction with Progesterone Receptors: A Structure-Activity Perspective

Direct experimental data on the binding affinity (Kd) and functional activity (EC50/IC50) of this compound for progesterone receptors is notably scarce in publicly available literature. However, based on established principles of steroid hormone receptor binding and structure-activity relationships of progesterone analogs, a well-supported theoretical model can be proposed.

The ligand-binding domain of the progesterone receptor is a highly specific, hydrophobic pocket. The precise positioning of functional groups on the steroid backbone is crucial for optimal interaction. Studies on various progesterone derivatives have shown that modifications at the 17α-position often lead to a dramatic decrease in both binding affinity and progestational activity. For instance, the introduction of a hydroxyl group at the 17α-position, as seen in 17α-hydroxyprogesterone, results in a compound with very low affinity for the progesterone receptor.[11]

The inversion of the acetyl group from the β to the α position in this compound would likely cause significant steric hindrance within the ligand-binding pocket of the progesterone receptor. This would disrupt the key interactions necessary for stable binding and subsequent receptor activation. Therefore, it is highly probable that this compound exhibits a significantly lower binding affinity for both PR-A and PR-B compared to progesterone. Consequently, its functional activity as either an agonist or antagonist is expected to be very weak.

Experimental Protocols for Characterizing the this compound-Progesterone Receptor Interaction

To empirically determine the nature and strength of the interaction between this compound and progesterone receptors, a series of well-established in vitro assays are required. The following protocols provide a detailed framework for these investigations.

Progesterone Receptor Binding Assay

This assay directly measures the affinity of this compound for the progesterone receptor by assessing its ability to compete with a radiolabeled progestin for binding to the receptor.

Objective: To determine the dissociation constant (Kd) of this compound for the progesterone receptor.

Materials:

-

Purified recombinant human PR-A and PR-B

-

[3H]-Progesterone (radioligand)

-

Unlabeled progesterone (for positive control)

-

This compound

-

Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation fluid and vials

-

Scintillation counter

Step-by-Step Protocol:

-

Preparation of Receptor Solution: Dilute the purified PR-A or PR-B in ice-cold binding buffer to a final concentration that yields specific binding of approximately 10-15% of the total radioligand added.

-

Preparation of Ligand Solutions: Prepare serial dilutions of unlabeled progesterone and this compound in the binding buffer.

-

Assay Setup: In microcentrifuge tubes, combine the receptor solution, a fixed concentration of [3H]-progesterone (typically at a concentration close to its Kd), and varying concentrations of either unlabeled progesterone or this compound. Include a tube with only the receptor and [3H]-progesterone to determine total binding, and a tube with the addition of a large excess of unlabeled progesterone to determine non-specific binding.

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-progesterone from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Add the supernatant (containing the bound ligand) to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kd of this compound can then be calculated using the Cheng-Prusoff equation.

Progesterone Receptor Reporter Gene Assay

This cell-based assay assesses the functional activity of this compound as either a PR agonist or antagonist.

Objective: To determine if this compound can activate or inhibit PR-mediated gene transcription and to quantify its potency (EC50) or inhibitory concentration (IC50).

Materials:

-

A suitable mammalian cell line that does not endogenously express PR (e.g., HEK293T or MDA-MB-231).

-

Expression plasmids for human PR-A and PR-B.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple progesterone response elements (PREs).

-

A control plasmid expressing Renilla luciferase for normalization.

-

Cell culture medium and reagents.

-

Transfection reagent.

-

Progesterone (for positive control).

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Step-by-Step Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PR expression plasmid (either PR-A or PR-B), the PRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment (Agonist Mode): After transfection, treat the cells with varying concentrations of progesterone or this compound. Include a vehicle control (e.g., DMSO).

-

Compound Treatment (Antagonist Mode): To test for antagonist activity, treat the cells with a fixed concentration of progesterone (typically at its EC50) in the presence of varying concentrations of this compound.

-

Incubation: Incubate the treated cells for 24-48 hours to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Agonist Mode: Plot the normalized luciferase activity against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 value.

-

Antagonist Mode: Plot the percentage of inhibition of progesterone-induced luciferase activity against the logarithm of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for a Progesterone Receptor Reporter Gene Assay.

Co-Immunoprecipitation (Co-IP) for PR-Coregulator Interaction

This assay can be used to investigate whether this compound binding to PR influences the recruitment of transcriptional co-activators or co-repressors.

Objective: To determine the effect of this compound on the interaction between PR and known coregulatory proteins.

Materials:

-

Cells expressing PR and a tagged coregulatory protein of interest (e.g., SRC-1 or NCoR).

-

Progesterone.

-

This compound.

-

Lysis buffer.

-

Antibody against PR.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibody against the tagged coregulatory protein.

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat the cells with vehicle, progesterone, or this compound. Lyse the cells in a suitable lysis buffer to release cellular proteins while maintaining protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for the progesterone receptor.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the PR-antibody complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against the tagged coregulatory protein to detect its presence in the immunoprecipitated complex.

Caption: Co-Immunoprecipitation workflow to study PR-coregulator interactions.

Downstream Signaling and Target Gene Expression

Should this compound demonstrate any agonist or antagonist activity, its effect on the expression of known progesterone target genes should be investigated. This provides a more physiologically relevant context for its activity.

Key Progesterone Target Genes:

-

Serum and glucocorticoid-regulated kinase 1 (SGK1): Involved in cell survival and ion transport.

-

FK506 binding protein 5 (FKBP5): A co-chaperone that regulates receptor activity.

-

Cyclin D1 (CCND1): A key regulator of the cell cycle.

The expression of these genes can be quantified using quantitative real-time PCR (qRT-PCR) in PR-expressing cells treated with this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a thorough analysis based on structure-activity relationships strongly suggests that this compound has a significantly lower affinity for progesterone receptors compared to progesterone and is likely to be a very weak agonist or antagonist. The steric hindrance introduced by the 17α-acetyl group is the primary determinant of this predicted low activity.

The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of the this compound-progesterone receptor interaction. Such studies are essential to fully understand the biological activity of this progesterone isomer and to inform its potential utility or liabilities in a therapeutic context. Future research should focus on obtaining quantitative binding and functional data for this compound with both PR-A and PR-B isoforms to provide a complete picture of its pharmacological profile.

References

- Bauer, M. A., & Gorell, T. A. (1980). Analysis of progesterone receptor binding in the ovine uterus. Steroids, 36(5), 581–591.

- Courtin, A., Communal, L., Vilasco, M., Cimino, D., Mourra, N., de Bortoli, M., ... & Lombès, M. (2012). Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells.

-

Creative BioMart. (n.d.). Progesterone Receptor Competitor Assay Kit, Red. Retrieved from [Link]

-

Dove Research & Analytics Laboratory. (n.d.). Product. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

- Jacobsen, B. M., & Horwitz, K. B. (2012). Progesterone receptors, their isoforms and progesterone regulated transcription. Molecular and cellular endocrinology, 357(1-2), 18–29.

- Knotts, T. A., Wu, H., & Lange, C. A. (2016). Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes. Steroids, 114, 48–58.

- Lange, C. A., & Sartorius, C. A. (2012). Steroidal regulation of gene expression by progesterone receptors. Journal of steroid biochemistry and molecular biology, 131(3-5), 124-132.

-

Pharmaffiliates. (n.d.). Progesterone - Impurity M. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Raj, R., & S, S. (2021). New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling. Journal of molecular endocrinology, 66(4), R59–R76.

- Ratajczak, T., & Hähnel, R. (1976). Characterization and assay of progesterone receptor in human mammary carcinoma. Biochimica et Biophysica Acta (BBA) - General Subjects, 436(2), 321-334.

- Said, M. I., & Mokhtar, N. M. (2016). Regulation of gene expression by progesterone in cancer cells: effects on cyclin D1, EGFR and VEGF.

- Sartorius, C. A., Melville, M. Y., Livia, A. R., Tung, L., Takimoto, G. S., & Horwitz, K. B. (1994). The A and B isoforms of the human progesterone receptor operate through distinct signaling pathways within target cells. Molecular and Cellular Biology, 14(11), 7456-7467.

- van der Burg, B., van der Linden, S. C., & Grimaldi, M. (2018). Progestogens exhibit progestogen-, promoter- and isoform-specific effects via the progesterone receptor. Journal of steroid biochemistry and molecular biology, 183, 19-27.

-

Wikipedia. (n.d.). Progesterone receptor. Retrieved from [Link]

- Winneker, R. C., Fensome, A., Wrobel, J. E., Zhang, Z., & Zhang, P. (2005). Nonsteroidal progesterone receptor modulators: structure activity relationships. Seminars in reproductive medicine, 23(1), 46–57.

-

Women Living Better. (n.d.). The Difference Between Progesterone and Progestins. Retrieved from [Link]

-

ZS Genetics. (n.d.). Progesterone Receptor. Retrieved from [Link]

Sources

- 1. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progesterone - Wikipedia [en.wikipedia.org]

- 4. Progesterone Receptor - IHC Primary Antibodies [shop.leicabiosystems.com]

- 5. The A and B isoforms of the human progesterone receptor operate through distinct signaling pathways within target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. This compound | C21H30O2 | CID 1201516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. (17α)-Pregn-4-ene-3,20-dione | 2000-66-0 [chemicalbook.com]

- 11. Structure-activity and structure-affinity relationships of 19-nor-progesterone derivatives in rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Presence of Isoprogesterone in Mammals: A Technical Guide for Researchers

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delves into the complex and largely unexplored topic of the endogenous presence of isoprogesterone, specifically 17-isoprogesterone ((17α)-Pregn-4-ene-3,20-dione), in mammals. While progesterone is a well-characterized steroid hormone essential for numerous physiological processes, the existence of its 17-epimer, this compound, as a naturally occurring molecule remains an open question. This document provides a comprehensive overview of the established progesterone biosynthesis and metabolism pathways, highlighting the theoretical possibilities and enzymatic machinery that could lead to the formation of this compound. We critically examine the significant analytical challenges in distinguishing between steroid isomers and present state-of-the-art methodologies, including advanced mass spectrometry techniques, that are crucial for addressing this question. Furthermore, this guide offers detailed, field-proven protocols for the extraction, separation, and detection of steroid isomers from biological matrices. By synthesizing current knowledge and providing a practical framework for investigation, this document aims to equip researchers with the necessary tools and conceptual understanding to explore the potential endogenous presence and physiological relevance of this compound in mammals.

Introduction: The Progesterone Isomer Conundrum

Progesterone (Pregn-4-ene-3,20-dione) is a C21 steroid hormone indispensable for the regulation of the menstrual cycle, establishment and maintenance of pregnancy, and embryogenesis in mammals.[1] It also serves as a critical metabolic intermediate in the biosynthesis of other steroid hormones, including corticosteroids, androgens, and estrogens.[1] The biological activity of steroid hormones is exquisitely dependent on their three-dimensional structure. Even minor changes in stereochemistry can dramatically alter receptor binding affinity and downstream signaling.

This compound, specifically 17-isoprogesterone, is the 17α-epimer of progesterone. In this isomer, the acetyl group at the C17 position is in the alpha configuration, in contrast to the beta configuration of progesterone. While this compound is known as a synthetic compound and a potential impurity in commercial progesterone preparations, its endogenous presence in mammals has not been established.[2] The central question this guide addresses is: Could this compound be a novel, endogenously produced steroid hormone that has so far evaded detection due to analytical limitations?

This guide will navigate the current landscape of steroid biochemistry and analysis to provide a framework for investigating this intriguing possibility.

Progesterone Biosynthesis and Metabolism: A Potential for Isomerization?

To hypothesize the origins of endogenous this compound, we must first understand the established pathways of progesterone synthesis and metabolism.

Progesterone Biosynthesis

Progesterone is synthesized from cholesterol in the adrenal glands, gonads, and placenta during pregnancy.[1] The pathway is a series of enzymatic reactions:

-

Cholesterol to Pregnenolone: The process begins with the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc).

-

Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). This enzyme catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the double bond from Δ5 to Δ4.[3]

Hypothetical Formation of this compound

The formation of this compound from progesterone would require an epimerization reaction at the C17 position. Currently, no specific "progesterone 17-epimerase" has been identified in mammals. However, several possibilities could be considered:

-

Enzymatic Promiscuity: It is plausible that an existing enzyme with a different primary function could exhibit promiscuous epimerase activity on progesterone under certain physiological conditions. Enzymes involved in steroid metabolism, such as certain hydroxysteroid dehydrogenases or isomerases, could be candidates.

-

Non-enzymatic Isomerization: The possibility of non-enzymatic, pH- or temperature-dependent isomerization in specific cellular compartments cannot be entirely ruled out, although this is less likely for a specific and regulated biological function.

-

Alternative Biosynthetic Route: this compound could potentially arise from an alternative biosynthetic pathway, perhaps from a different precursor, though this is highly speculative.

A key enzyme in the metabolism of progesterone is CYP17A1 (17α-hydroxylase/17,20-lyase) , which hydroxylates progesterone at the 17α-position to form 17α-hydroxyprogesterone.[4][5] While this enzyme acts at the 17-position, its known function is hydroxylation, not epimerization of the acetyl group. However, the interaction of progesterone with the active site of such enzymes could be a starting point for investigating potential, yet undiscovered, enzymatic activities.

The Analytical Challenge: Separating Steroid Isomers

The primary reason for the uncertainty surrounding endogenous this compound is the significant analytical challenge of separating and unequivocally identifying steroid isomers. Progesterone and this compound have identical molecular weights and very similar chemical properties, making them difficult to distinguish using conventional methods.

Limitations of Immunoassays

Traditional immunoassays, while useful for quantifying total progesterone levels, are prone to cross-reactivity with other structurally related steroids.[6] An antibody raised against progesterone is highly likely to cross-react with this compound, leading to inaccurate measurements and an inability to differentiate between the two isomers.

Advanced Mass Spectrometry-Based Techniques

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for steroid analysis.[7]

Table 1: Comparison of Analytical Techniques for Steroid Isomer Analysis

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | High chromatographic resolution, established fragmentation libraries. | Requires derivatization, high temperatures can cause degradation.[8] |